molecular formula C14H21N3O5S B2957971 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide CAS No. 1396888-61-1

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide

Cat. No.: B2957971
CAS No.: 1396888-61-1
M. Wt: 343.4
InChI Key: DWODVZPLYYTVKW-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a cyclopropyl-substituted pyrrolidinone core linked to a 2,6-dioxopiperidine moiety via an ethanesulfonamide bridge. This compound is structurally distinguished by its dual heterocyclic system: the 5-oxopyrrolidin-3-yl group introduces a strained, electron-deficient lactam ring, while the 2,6-dioxopiperidin-1-yl group contributes a conformationally flexible, oxygen-rich scaffold.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S/c18-12-2-1-3-13(19)16(12)6-7-23(21,22)15-10-8-14(20)17(9-10)11-4-5-11/h10-11,15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWODVZPLYYTVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone and piperidinedione intermediates, followed by their coupling through an ethane-1-sulfonamide linker. Common reagents might include cyclopropylamine, various protecting groups, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the cyclopropyl or pyrrolidinone rings.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or piperidinedione rings.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the sulfonamide or ethane linker.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like KMnO4 or H2O2, reducing agents like NaBH4 or LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts if necessary.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studying its interactions with biological macromolecules or its effects on cellular processes.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Target Compound:

  • Core: Cyclopropyl-pyrrolidinone.
  • Sulfonamide Substituent : 2,6-dioxopiperidin-1-yl.
  • Dioxopiperidine provides hydrogen-bonding sites (two ketone groups).

Comparative Compounds from :

2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide

  • Core : Ethyl-substituted cyclopentyl fused to a pyrrolo-triazolo-pyrazine heterocycle.
  • Sulfonamide Substituent : 4,4-difluoropiperidin-1-yl.
  • Key Features :
  • Fluorine atoms enhance metabolic stability and lipophilicity.
  • Bulky pyrrolo-triazolo-pyrazine may improve target selectivity .

N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide

  • Sulfonamide Substituent : 2H-1,2,3-triazol-2-yl.
  • Key Features :
  • Rigid triazole may reduce conformational flexibility, impacting binding kinetics .

N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(1H-1,2,3-triazol-1-yl)ethanesulfonamide

  • Sulfonamide Substituent : 1H-1,2,3-triazol-1-yl.
  • Key Features :
  • Triazole regiochemistry (1H vs. 2H) alters electronic distribution, influencing interactions with charged residues in target proteins .

Pharmacological Implications

Parameter Target Compound Compound 1 (4,4-difluoropiperidinyl) Compound 2 (2H-triazolyl) Compound 3 (1H-triazolyl)
Molecular Weight ~393.4 g/mol (estimated) ~568.6 g/mol ~531.6 g/mol ~531.6 g/mol
Polar Surface Area High (due to dioxopiperidine) Moderate (fluorine reduces polarity) High (triazole) High (triazole)
Metabolic Stability Likely moderate (lactam hydrolysis) High (fluorine blocks oxidation) Moderate Moderate
Target Selectivity Broad (flexible dioxopiperidine) Narrow (bulky heterocycle) Intermediate Intermediate

Note: Data inferred from structural analogs in the patent literature; exact values require experimental validation .

Research Findings and Mechanistic Insights

  • Target Compound : The dioxopiperidine moiety may act as a phosphate mimic, making it suitable for kinase inhibition. Its cyclopropane ring could enforce a specific conformation, improving binding to ATP pockets.
  • Compound 1 : The difluoropiperidine group likely reduces CYP450-mediated metabolism, enhancing half-life in vivo.
  • Compounds 2 & 3 : Triazole substituents may engage in π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine) in target enzymes, but regiochemical differences could lead to divergent potency .

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide is a compound with a complex structure that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on the latest scientific findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Cyclopropyl Group : This contributes to the compound's unique steric and electronic properties.
  • Pyrrolidinone Ring : This moiety is often associated with biological activity due to its ability to mimic natural substrates.
  • Dioxopiperidine Moiety : This structure is known for its role in enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets can modulate various biochemical pathways, which may result in therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell signaling.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Activity Description
Antiinflammatory Effects Inhibits cyclooxygenase (COX) enzymes, reducing inflammation .
Antimicrobial Properties Shows potential against bacterial strains through enzyme inhibition.
Cytotoxicity Against Cancer Cells Demonstrated selective cytotoxic effects on various cancer cell lines .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on COX Inhibition :
    • A series of sulfonamide derivatives were synthesized and tested for their ability to inhibit COX enzymes. This compound was found to exhibit significant COX inhibition in vitro, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • In a study evaluating the antimicrobial efficacy of various sulfonamide compounds, this specific derivative showed promising results against Gram-positive bacteria, indicating its potential use in treating bacterial infections.
  • Cancer Cell Line Evaluation :
    • Research involving the assessment of cytotoxic effects on cancer cell lines revealed that this compound selectively induced apoptosis in certain types of cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .

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